molecular formula C9H11NO3 B8811026 Ethyl 2-amino-5-hydroxybenzoate

Ethyl 2-amino-5-hydroxybenzoate

Cat. No.: B8811026
M. Wt: 181.19 g/mol
InChI Key: MLDVXXHJKGJCOW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-hydroxybenzoate is an aromatic ester featuring an amino group at position 2 and a hydroxyl group at position 5 on the benzene ring, with an ethyl ester moiety. This compound belongs to the class of substituted benzoates, which are widely studied for their diverse physicochemical properties and applications in pharmaceuticals, agrochemicals, and materials science. The strategic placement of functional groups (amino, hydroxyl, and ester) enables unique hydrogen-bonding interactions and reactivity patterns, making it a subject of interest in crystallography and synthetic chemistry .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 2-amino-5-hydroxybenzoate

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2,10H2,1H3

InChI Key

MLDVXXHJKGJCOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Similarity Analysis

Key structural analogs of ethyl 2-amino-5-hydroxybenzoate include substituted benzoates with variations in ester groups, substituent positions, and additional functional groups. Table 1 summarizes their structural attributes and similarity scores derived from cheminformatics analyses :

Table 1: Structural Comparison of this compound and Analogs

Compound Name Substituents Ester Group Similarity Score Molecular Formula
This compound (Target) 2-NH₂, 5-OH Ethyl 1.00 (Reference) C₉H₁₁NO₄
Mthis compound 2-NH₂, 5-OH Methyl 0.92 C₈H₉NO₄
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate HCl 2-NH₂, 4,5-OCH₂CH₂OCH₃ Ethyl 0.94 C₁₆H₂₅ClN₂O₇
Methyl 2-amino-4-methoxybenzoate 2-NH₂, 4-OCH₃ Methyl 0.95 C₉H₁₁NO₃

Key Observations :

  • Mthis compound (A126999): The methyl ester analog shows high structural similarity (0.92) but reduced lipophilicity compared to the ethyl variant due to the shorter alkyl chain .
  • Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate HCl (A175006): The addition of methoxyethoxy groups increases steric bulk and hydrophilicity, though the hydrochloride salt enhances aqueous solubility .
  • Methyl 2-amino-4-methoxybenzoate (A443634): Methoxy substitution at position 4 instead of hydroxyl at position 5 reduces hydrogen-bonding capacity, impacting crystal packing and solubility .

Physicochemical Properties

Substituent variations significantly influence properties such as logP, solubility, and hydrogen-bonding capacity:

Table 2: Physicochemical Properties of Selected Analogs

Compound Name logP* Hydrogen Bond Donors Hydrogen Bond Acceptors Water Solubility (Predicted)
This compound ~1.5 3 (NH₂, OH, ester O) 4 Moderate
Mthis compound ~1.0 3 4 High
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate HCl ~2.8 2 7 High (due to HCl salt)
Ethyl 5-[(5-chloro-2-methylphenyl)carbamoyl]-2-hydroxybenzoate 4.2 2 4 Low

*logP values estimated based on substituent contributions.

Key Findings :

  • The ethyl ester in the target compound enhances lipophilicity compared to methyl analogs, favoring membrane permeability in biological systems.
  • The hydroxyl group at position 5 enables strong hydrogen-bonding networks, critical for crystal engineering and supramolecular assembly .
  • Salt forms (e.g., hydrochloride in A175006) drastically improve water solubility, a strategy employed in drug formulation .

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